Ethyl 2-(3-cyanopyridin-4-yl)benzoate
Description
Ethyl 2-(3-cyanopyridin-4-yl)benzoate is a heterocyclic ester featuring a benzoate backbone substituted with a 3-cyanopyridinyl group at the 2-position of the benzene ring. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, polymer chemistry, and organic synthesis due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 2-(3-cyanopyridin-4-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-6-4-3-5-13(14)12-7-8-17-10-11(12)9-16/h3-8,10H,2H2,1H3 |
InChI Key |
UKSTWEKMXZBPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C(C=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyanopyridin-4-yl)benzoate typically involves multi-step reactions. One common method involves the reaction of 3-cyano-4-pyridinecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyanopyridin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
Ethyl 2-(3-cyanopyridin-4-yl)benzoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyanopyridin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-(3-cyanopyridin-4-yl)benzoate differs from analogs like ethyl 4-(3-cyanopyridin-2-yl)benzoate () in the substitution pattern of the pyridine ring (4- vs. 2-position). This positional isomerism alters electron distribution, impacting solubility and reactivity. For instance, the 3-cyano group in the 4-position may enhance conjugation with the benzene ring, increasing stability compared to 2-substituted derivatives .
Functional Group Variations
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Replacing the cyanopyridine with a pyridazine ring introduces additional nitrogen atoms, which may improve hydrogen-bonding capacity and bioavailability.
- Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group is a strong electron donor, contrasting with the electron-withdrawing cyano group. In resin applications, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity (degree of conversion = 75–80%) compared to methacrylate-based analogs, suggesting that the cyano-substituted derivative may exhibit intermediate reactivity depending on the application environment .
Data Tables
Table 1: Key Properties of this compound and Analogs
Table 2: Reactivity in Resin Systems (Comparative)
*Theoretical prediction based on substituent electronic effects.
Research Findings and Limitations
- Synthetic Challenges: this compound’s synthesis likely follows multi-step protocols similar to those in , requiring regioselective coupling of cyanopyridine precursors to the benzoate backbone.
- Toxicity Profile: Alkyl benzoates generally exhibit low acute toxicity (e.g., ethyl benzoate: LD₅₀ > 2000 mg/kg in rats), but the cyano group may introduce neurotoxic risks, necessitating further study .
- Gaps in Data: Direct experimental data on this compound’s crystallography, solubility, or catalytic performance are absent in the provided evidence. Computational modeling or analogy to Ethyl 4-(3-cyanopyridin-2-yl)benzoate is recommended for preliminary assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
